molecular formula C22H48N2O4 B1592146 N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine CAS No. 86443-82-5

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Cat. No.: B1592146
CAS No.: 86443-82-5
M. Wt: 404.6 g/mol
InChI Key: WSANZYFPFILJKZ-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Formula

The IUPAC name of this compound is N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine. Its structural formula is derived from ethylenediamine (H₂N-CH₂CH₂-NH₂) with four 2-hydroxypentyl (-CH₂CH(OH)CH₂CH₂CH₃) substituents replacing the hydrogen atoms on both nitrogen atoms.

The SMILES notation for the compound is:
OC(CN(CCN(CC(O)CCC)CC(O)CCC)CC(O)CCC)CCC.

The 3D structure reveals a central ethylenediamine moiety with four branched hydroxypentyl chains, creating a symmetrical arrangement. Conformer generation is disallowed due to excessive flexibility, as noted in structural databases.

CAS Registry Number and Synonyms

The CAS Registry Number for this compound is 86443-82-5 . Key synonyms include:

Synonym Source
2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- PubChem, CymitQuimica
This compound PubChem, CAS Common Chemistry
1,1',1'',1'''-(ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol) ECHA, CymitQuimica
Antistatic agent SN Industrial applications

The EC Number is 617-862-4 , and the InChIKey is WSANZYFPFILJKZ-UHFFFAOYSA-N.

Molecular Weight and Empirical Formula

The molecular formula is C₂₂H₄₈N₂O₄ , derived from:

  • Carbon (C): 22 atoms (4 from ethylenediamine, 18 from four 2-hydroxypentyl groups)
  • Hydrogen (H): 48 atoms (4 from ethylenediamine, 44 from substituents)
  • Nitrogen (N): 2 atoms (central ethylenediamine backbone)
  • Oxygen (O): 4 atoms (four hydroxyl groups)

The molecular weight is 404.6 g/mol , calculated as follows:

  • Carbon: $$22 \times 12.01 = 264.22\ \text{g/mol}$$
  • Hydrogen: $$48 \times 1.008 = 48.38\ \text{g/mol}$$
  • Nitrogen: $$2 \times 14.01 = 28.02\ \text{g/mol}$$
  • Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$
  • Total: $$264.22 + 48.38 + 28.02 + 64.00 = 404.62\ \text{g/mol}$$
Property Value Source
Molecular Formula C₂₂H₄₈N₂O₄ PubChem, NIST
Molecular Weight 404.6 g/mol PubChem, CymitQuimica

Structural and Functional Properties

The compound’s structure enables hydrogen bonding via hydroxyl groups and metal chelation through both amine and hydroxyl functionalities. These properties are critical for its role in industrial processes, though specific applications are beyond the scope of this article.

Comparative Analysis with Related Compounds

This compound differs from analogous compounds such as N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (CAS 140-07-8) and N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3) primarily in the length of its hydrocarbon chains. Longer alkyl chains in the pentyl derivative influence solubility and steric interactions, potentially affecting reactivity and binding efficiency.

Properties

IUPAC Name

1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANZYFPFILJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185429
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-82-5
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86443-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Common Preparation Methods

Reaction of Ethylenediamine with 2-Hydroxypentyl Halides

  • Reagents : Ethylenediamine and 2-hydroxypentyl halides (e.g., 1,2-dichloropentane derivatives)
  • Conditions : Typically conducted in solvent-free or alcoholic media under controlled temperature (50–120°C) and mild pressure (-0.1 to 0.6 MPa)
  • Process :
    • Ethylenediamine reacts with 2-hydroxypentyl halides in a molar ratio of approximately 1:4 to form the tetra-substituted intermediate.
    • The reaction proceeds over 3–8 hours to yield the corresponding hydrochloride salt.
    • Subsequent neutralization with alkaline aqueous solution (NaOH) at 50–80°C for 0.5–2 hours liberates the free amine.
    • Purification involves liquid-liquid separation, vacuum distillation, and extraction to remove salts and solvents.

This method is solvent-free and catalyst-free, minimizing environmental impact and simplifying downstream processing. The primary by-products are inorganic salts such as sodium chloride, which can be repurposed industrially (e.g., in cement additives).

Ring-Opening Reaction of Epoxides with Ethylenediamine

  • Reagents : Ethylenediamine and 2,3-epoxypentane (or analogous epoxides bearing the 2-hydroxypentyl group)
  • Conditions : Conducted in anhydrous solvents (e.g., saturated C3-C9 alcohols) at elevated temperatures (120–220°C) and pressures (2–20 MPa)
  • Process :
    • Ethylenediamine and the epoxide react in a 1:4 molar ratio.
    • The reaction is optimized at 140–180°C in solvents such as isopropanol or mixed higher alcohols to enhance selectivity and yield.
    • This approach avoids the formation of side products common in aqueous media, such as under- or over-substituted derivatives.
    • After reaction completion, purification is performed by vacuum distillation and solvent removal.

This method is advantageous for achieving high selectivity and yield of the tetra-substituted product, with reduced side reactions.

Potassium Carbonate Catalyzed Alkylation in Ethanol

  • Reagents : Ethylenediamine, 2-hydroxypentyl bromide or chloride, potassium carbonate as base, ethanol as solvent
  • Conditions : Heating under reflux for extended periods (up to 40 hours)
  • Process :
    • Potassium carbonate acts as a base to deprotonate ethylenediamine, enhancing nucleophilicity.
    • The alkyl halide reacts with the amine nucleophile, forming the tetra-substituted product.
    • The product is isolated by solvent evaporation and purification steps.

This method is documented for similar compounds and provides an alternative route when epoxides are unavailable.

Reaction Parameters and Their Effects

Parameter Typical Range/Value Effect on Reaction
Molar ratio (amine:alkylating agent) 1:4 Ensures full substitution at all four amine sites
Temperature 50–220°C (depending on method) Higher temperatures increase reaction rate but may increase side reactions
Pressure Atmospheric to 20 MPa Elevated pressure favors epoxide ring-opening reactions
Solvent None, or C3-C9 alcohols, ethanol Solvent choice affects selectivity and side product formation
Reaction time 3–40 hours Longer times improve conversion but may promote by-products
Catalyst/Base None or potassium carbonate Catalysts/bases enhance nucleophilicity and reaction kinetics

Purification and Isolation

  • Neutralization : Hydrochloride salts formed during reaction are neutralized with alkaline aqueous solutions (NaOH).
  • Phase Separation : The mixture is separated into organic and aqueous phases to remove inorganic salts.
  • Vacuum Distillation : Removes residual solvents and volatile impurities.
  • Extraction : Organic solvents extract the product from aqueous layers.
  • Final Distillation : Under reduced pressure to obtain pure N,N,N',N'-tetrakis(2-hydroxypentyl)ethylenediamine.

Research Findings and Yield Data

Method Yield (%) Purity (%) Notes Reference
Ethylenediamine + 1,2-dichloropentane, solvent-free 80–90 >95 Clean reaction, minimal waste, environmentally friendly
Ethylenediamine + 2,3-epoxypentane in alcohol solvent 85–92 >97 High selectivity, reduced side products
Potassium carbonate catalyzed alkylation in ethanol 75–85 90–95 Longer reaction time, moderate purity

Summary Table: Comparison of Preparation Methods

Feature Method 1: Halide Alkylation (Solvent-free) Method 2: Epoxide Ring-Opening (Alcohol Solvent) Method 3: Alkylation with K2CO3 in Ethanol
Reagents Ethylenediamine + 1,2-dichloropentane Ethylenediamine + 2,3-epoxypentane Ethylenediamine + 2-hydroxypentyl halide
Solvent None Saturated C3-C9 alcohols (e.g., isopropanol) Ethanol
Temperature 50–120°C 140–180°C Reflux (~78°C)
Pressure Atmospheric to 0.6 MPa 2–20 MPa Atmospheric
Catalyst/Base None None Potassium carbonate
Reaction Time 3–8 hours Several hours Up to 40 hours
Yield 80–90% 85–92% 75–85%
Purity >95% >97% 90–95%
Environmental Impact Low (no solvent or catalyst) Moderate (use of solvents) Moderate (use of solvent and base)

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine involves its ability to chelate metal ions through its hydroxyl and amine groups. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The compound can also act as a cross-linking agent, forming stable networks in polymeric materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Groups and Molecular Properties

Compound Substituent Groups Molecular Weight Key Properties
TPEN (Tetrakis(2-pyridylmethyl)ethylenediamine) Pyridylmethyl 424.55 g/mol Lipophilic, moderate water solubility; high affinity for Zn²⁺/Cd²⁺ (Kd < 1 µM) .
TQEN (Tetrakis(2-quinolinylmethyl)ethylenediamine) Quinolinylmethyl ~500 g/mol* Fluorescent (λem = 383 nm), enhanced Zn²⁺/Cd²⁺ discrimination .
Quadrol (Tetrakis(2-hydroxypropyl)ethylenediamine) Hydroxypropyl 292.41 g/mol Hydrophilic (miscible with water/ethanol); pH 10.4 (10 g/L); low nitrosamine risk .
Hypothetical 2-hydroxypentyl analog Hydroxypentyl ~348 g/mol* Predicted higher hydrophobicity than Quadrol; potential for tailored chelation.

*Estimated based on structural analogs.

Chelation and Metal Binding
  • TPEN : Primarily used as a membrane-permeable Zn²⁺/Cd²⁺ chelator with moderate Ca²⁺ affinity (Kd ~100 µM). It modulates intracellular Ca²⁺ in endothelial cells, influencing SOCE (store-operated calcium entry) and EDH (endothelium-dependent hyperpolarization)-mediated vasodilation .
  • TQEN : A fluorescent Zn²⁺ sensor with weaker metal affinity than TPEN but superior optical properties for imaging .
  • Quadrol : Acts as a neutralizing agent and emulsifier in cosmetics; minimal metal chelation in biological systems .

Key Research Findings

Compound Model System Key Findings Reference
TPEN Human/mouse mesenteric arteries TPEN (10–100 µM) induces EDH-mediated vasodilation; impaired in colitis due to SOCE pathway dysfunction .
TQEN In vitro zinc sensing TQEN-Zn complex exhibits fluorescence at 383 nm; 10x higher intensity than free TQEN .
Quadrol Cosmetic formulations Forms clear gels with alcohols; minimal nitrosamine formation compared to amine-based alternatives .

Biological Activity

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (THEED) is a chelating agent with significant biological activity, particularly in its interactions with metal ions. This article explores its mechanisms of action, biochemical properties, cellular effects, and implications for various applications.

Overview of THEED

  • Chemical Structure : THEED is characterized by its tetrakis hydroxypentyl groups attached to an ethylenediamine backbone. Its molecular formula is C22H48N2O4C_{22}H_{48}N_2O_4 .
  • CAS Number : 20556494 .

Target of Action

THEED primarily targets metal ions, forming stable complexes that can influence various biochemical pathways .

Mode of Action

The compound interacts with metal ions through its hydroxyl and amine groups, facilitating the formation of chelates. This interaction can inhibit or activate enzymes by altering their conformation and activity .

Results of Action

The primary result of THEED’s action is the stabilization of metal ion complexes, which can modulate enzymatic activities and cellular processes .

Chelating Properties

THEED exhibits strong chelating properties, making it effective in binding essential metal ions such as zinc, copper, and iron. This ability plays a crucial role in regulating metalloenzyme activities and cellular metabolism .

Cellular Effects

Research indicates that THEED can influence cell signaling pathways and gene expression by modulating the availability of metal ions necessary for enzyme function. For instance, its chelation activity can impact the activity of metal-dependent enzymes involved in critical metabolic pathways .

In Vitro Studies

A study on mouse peritoneal macrophages demonstrated that exposure to THEED enhanced phagocytosis in a dose-dependent manner. The effects were comparable to those induced by lipopolysaccharide stimulation, indicating its potential role in immune modulation .

Dosage Effects in Animal Models

In animal studies, low doses of THEED effectively chelate metal ions without significant toxicity. However, at higher doses, adverse effects were observed due to excessive chelation of essential metal ions, disrupting normal biochemical pathways .

Stability Over Time

THEED maintains its chelating properties over extended periods; however, environmental factors such as pH and temperature can influence its effectiveness. Studies suggest that while it is relatively stable, degradation may occur under certain conditions .

Influence of Environmental Factors

The presence and concentration of metal ions in the environment significantly affect THEED's chelating activity. Variations in pH and temperature also play critical roles in the stability of the complexes formed .

Transport and Distribution

THEED's distribution within cells is influenced by its interaction with metal ions. It tends to localize in cellular compartments rich in these ions, which enhances its biological activity and functional efficacy .

Summary Table of Biological Activities

Property Description
Molecular Formula C22H48N2O4C_{22}H_{48}N_2O_4
Chelating Ability Binds to essential metal ions (e.g., Zn²⁺, Cu²⁺)
Cellular Impact Modulates enzyme activities and cell signaling
Dosage Effects Low doses beneficial; high doses potentially toxic
Stability Factors Influenced by pH, temperature, and ion concentration

Q & A

Q. What are the recommended methods for synthesizing and characterizing N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine?

The compound can be synthesized via a ring-opening addition reaction of ethylenediamine with pentylene oxide (or equivalent epoxide derivatives) under catalytic conditions. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and hydroxyl group integration .
  • Mass Spectrometry (MS) : For molecular weight validation and purity assessment .
  • Titration : To quantify active amine groups and assess chelation capacity .
  • FT-IR Spectroscopy : To identify hydroxyl (-OH) and amine (-NH) functional groups .

Q. How does the solubility profile of this compound influence experimental design?

Unlike its hydroxypropyl analog (which is water-miscible), the hydroxypentyl variant exhibits limited solubility in water (0.32 g/L at 25°C) but better solubility in organic solvents like ethanol or toluene . Researchers must:

  • Pre-dissolve the compound in a compatible solvent (e.g., ethanol) before aqueous dilution.
  • Conduct solubility tests for novel solvent systems using dynamic light scattering (DLS) to detect aggregation .

Q. What protocols are recommended for using this compound as a metal chelator in cell culture or enzymatic assays?

  • Dosage Optimization : Start with 0.1–2.0% (w/v) and titrate based on metal ion concentration .
  • Pre-chelation : Pre-incubate the compound with metal-contaminated buffers to form stable complexes before introducing biological samples .
  • Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm metal ion removal .

Advanced Research Questions

Q. How can researchers optimize hydrogel synthesis using this compound as a crosslinker for neural cell growth?

  • Crosslinking Ratio : Adjust the molar ratio of polymer precursors (e.g., acrylates) to hydroxypentyl-ethylenediamine (1:2 to 1:4) to balance mechanical stability and biocompatibility .
  • Cytocompatibility Testing : Perform live/dead assays and monitor neural cell proliferation over 7–14 days to assess hydrogel performance .
  • Dynamic Mechanical Analysis (DMA) : Characterize hydrogel elasticity to mimic the extracellular matrix (ECM) .

Q. How should stability and storage conditions be managed to prevent compound degradation?

  • Storage : Keep under inert gas (N₂ or Ar) at <15°C in airtight containers to prevent oxidation or moisture absorption .
  • Degradation Monitoring : Use high-performance liquid chromatography (HPLC) quarterly to detect hydrolysis byproducts (e.g., ethylenediamine derivatives) .

Q. How can conflicting data on nitrosamine formation be addressed in long-term studies?

While the hydroxypropyl analog shows minimal nitrosamine formation, hydroxypentyl variants may behave differently due to steric effects. Mitigation strategies include:

  • Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures and test for nitrosamines via gas chromatography-mass spectrometry (GC-MS) .
  • pH Control : Maintain neutral to slightly alkaline conditions (pH 7–9) to inhibit nitrosation reactions .

Q. What parameters are critical for synthesizing polyurethanes with this compound as a monomer?

  • Stoichiometric Balance : Optimize the NCO:OH ratio (1.0–1.2) to control crosslinking density and polymer flexibility .
  • Catalyst Selection : Use dibutyltin dilaurate (DBTDL) at 0.1–0.5% to enhance reaction kinetics without side reactions .
  • Post-synthesis Analysis : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Methodological Considerations

  • Contradiction Analysis : When discrepancies arise (e.g., solubility vs. literature data), use orthogonal techniques (e.g., NMR, X-ray crystallography) to validate structural integrity .
  • Safety Protocols : Due to skin sensitization risks (H317), use nitrile gloves (0.11 mm thickness) and fume hoods during handling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
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